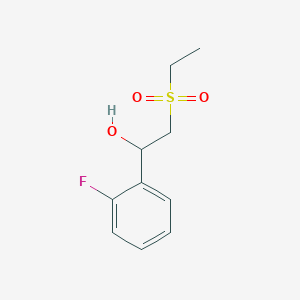
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethanesulfonyl-1-(2-fluoro-phenyl)-ethanol, commonly known as EFEO, is a chemical compound that has recently gained attention in the scientific research community due to its potential as a therapeutic agent. EFEO has been shown to have significant biochemical and physiological effects, making it a promising candidate for further study.
科学的研究の応用
EFEO has been the subject of several scientific studies due to its potential as a therapeutic agent. One study found that EFEO has anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Another study found that EFEO has anti-tumor activity, making it a potential treatment for cancer. Additionally, EFEO has been shown to have anti-oxidant and anti-microbial properties, making it a potential treatment for a variety of diseases.
作用機序
The mechanism of action of EFEO is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. EFEO has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation. Additionally, EFEO has been shown to modulate the activity of the nuclear factor-kappa B (NF-kB) signaling pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
EFEO has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor activity, EFEO has been shown to have anti-oxidant and anti-microbial activity. EFEO has also been shown to modulate the activity of certain neurotransmitters, making it a potential treatment for neurological disorders such as depression.
実験室実験の利点と制限
EFEO has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, EFEO has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, there are also limitations to the use of EFEO in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, EFEO has limited solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on EFEO. One area of research is the development of EFEO as a therapeutic agent for inflammatory diseases such as arthritis. Another area of research is the development of EFEO as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of EFEO and to identify specific pathways that it targets. Finally, research is needed to identify potential side effects of EFEO and to develop strategies to minimize these side effects.
Conclusion:
In conclusion, EFEO is a promising compound that has significant potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, anti-oxidant, and anti-microbial properties make it a potential treatment for a variety of diseases. While there are limitations to the use of EFEO in lab experiments, its relative stability and low toxicity make it a useful compound for further study. Future research on EFEO will likely focus on its development as a therapeutic agent and on further understanding its mechanism of action.
合成法
The synthesis of EFEO involves a multi-step process that begins with the reaction of 2-fluorobenzaldehyde with ethyl 2-bromoacetate to form 2-fluoro-1-(2-oxoethyl)benzene. This intermediate is then reacted with sodium hydride and ethanesulfonyl chloride to produce the final product, EFEO. The synthesis of EFEO is a complex process that requires a high level of expertise and specialized equipment.
特性
IUPAC Name |
2-ethylsulfonyl-1-(2-fluorophenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO3S/c1-2-15(13,14)7-10(12)8-5-3-4-6-9(8)11/h3-6,10,12H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZCXRWFZDRLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CC(C1=CC=CC=C1F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)

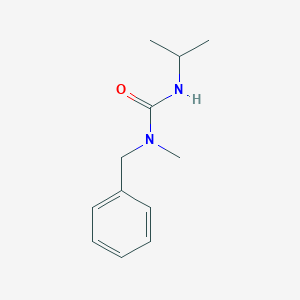
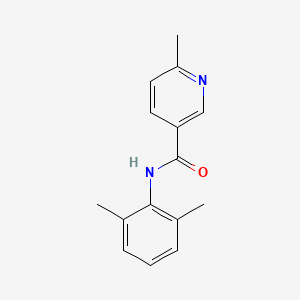
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
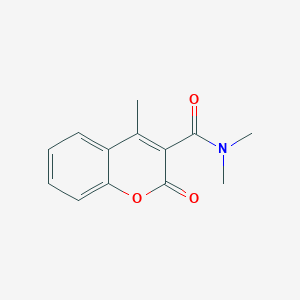

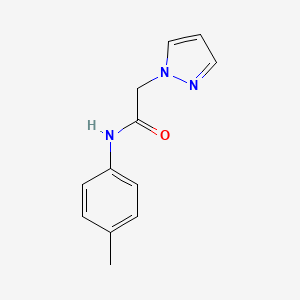

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
![(4,5-dimethyl-1H-indol-2-yl)-(4-methyl-2,3,4a,5,7,7a-hexahydropyrrolo[3,4-b][1,4]oxazin-6-yl)methanone](/img/structure/B6627458.png)
![3-[4-[(1-Phenylpyrazol-3-yl)methyl]morpholin-2-yl]phenol](/img/structure/B6627459.png)
![N-[(3-cyanophenyl)methyl]-2-thiophen-2-ylmorpholine-4-carboxamide](/img/structure/B6627461.png)